4-Methyl-2-[(4-methylphenyl)sulfanyl]quinoline
Description
Properties
IUPAC Name |
4-methyl-2-(4-methylphenyl)sulfanylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NS/c1-12-7-9-14(10-8-12)19-17-11-13(2)15-5-3-4-6-16(15)18-17/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMNPUITSPIUAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC3=CC=CC=C3C(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(4-methylphenyl)sulfanyl]quinoline typically involves the reaction of 4-methylquinoline with 4-methylphenylsulfanyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[(4-methylphenyl)sulfanyl]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 3-position, using reagents like bromine or iodine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Chemistry
In the realm of chemistry, 4-Methyl-2-[(4-methylphenyl)sulfanyl]quinoline serves as a crucial building block for synthesizing more complex organic molecules. Its structure allows for various modifications that can lead to new derivatives with enhanced properties.
Biology
The compound has been investigated for its potential biological activities. Notably, it exhibits antimicrobial and anticancer properties, making it a candidate for further exploration in drug development. Studies have shown that quinoline derivatives can intercalate with DNA, influencing replication and transcription processes, which is critical in understanding their biological mechanisms .
Medicine
In medicinal chemistry, this compound is explored as a lead compound for developing drugs targeting various diseases. Its derivatives are being studied for their efficacy against neurodegenerative diseases such as Alzheimer's disease due to their ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes .
Industry
The compound is also utilized in the development of materials with specific electronic or optical properties. Its unique chemical structure allows for applications in organic electronics and photonic devices, where tailored electronic properties are essential.
Antimicrobial Activity
A study conducted on a series of quinoline derivatives, including this compound, demonstrated significant antibacterial activity against various strains of bacteria, including E. coli and S. aureus. The minimum inhibitory concentrations (MIC) were determined, showing promising results that suggest potential applications in pharmaceuticals .
| Compound | Diameter of Zone of Inhibition (mm) | Bacteria Strain |
|---|---|---|
| Q1 | 25 | E. coli |
| Q2 | 25 | S. aureus |
| Q3 | 25 | P. aeruginosa |
| Q4 | 20 | E. coli |
| Q5 | 20 | S. aureus |
Neuroprotective Properties
Research on quinoline-sulfonamide hybrids has shown that these compounds exhibit potent inhibitory activity on cholinesterases and possess antioxidant properties. These findings indicate their potential as multifunctional therapeutic agents for treating Alzheimer's disease, improving cognitive functions in animal models .
Mechanism of Action
The mechanism of action of 4-Methyl-2-[(4-methylphenyl)sulfanyl]quinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline core can intercalate with DNA, affecting replication and transcription processes. The sulfanyl group can undergo redox reactions, influencing cellular redox balance .
Comparison with Similar Compounds
Substituent Variations at the 2-Position
- 4-Methyl-2-(methylsulfanyl)quinoline (CAS 52323-12-3): Molecular Formula: C₁₁H₁₁NS Molecular Weight: 189.28 g/mol .
- 4-Methyl-2-(thiophen-2-ylsulfanyl)quinoline: Incorporates a thiophene ring instead of a benzene ring in the sulfanyl group. The thiophene’s sulfur atom may enhance electronic effects (e.g., electron-withdrawing) compared to the purely hydrocarbon 4-methylphenyl group .
- 4-Methyl-2-[(4-methylphenyl)sulfonyl]quinoline (CAS 64789-03-3): Features a sulfonyl (-SO₂-) group instead of sulfanyl (-S-). The sulfonyl group is more polar and electron-withdrawing, likely altering reactivity and biological activity compared to the thioether .
Additional Substituents on the Quinoline Core
- 3-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]quinoline: Adds a 4-chlorophenyl group at the 3-position, increasing molecular weight (361.89 g/mol) and steric bulk. The chloro substituent may enhance lipophilicity and influence binding affinity in biological targets .
- 4-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}-3-methyl-2-(4-methylphenyl)quinoline: A complex derivative with a piperazinyl carbonyl group. Such modifications are common in drug design to improve pharmacokinetic properties or target specificity .
Physical and Chemical Properties
Substituent Impact on Activity
- Steric Effects : Bulky substituents like phenanthrene-3-yl (in compound 353, ) improve activity in CoMFA models, suggesting that the 4-methylphenyl group in the target compound may balance steric bulk and solubility.
- Electronic Effects : Electron-donating groups (e.g., methyl) enhance aromatic stability, while electron-withdrawing groups (e.g., sulfonyl) may reduce nucleophilic reactivity .
Biological Activity
4-Methyl-2-[(4-methylphenyl)sulfanyl]quinoline is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a quinoline core substituted with a methyl group and a sulfanyl group attached to a para-methylphenyl moiety. This unique structure contributes to its diverse biological activities.
The biological activity of this compound is attributed to several mechanisms:
- Intercalation with DNA : The quinoline structure can intercalate into DNA, potentially disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, modulating their activity, which is crucial for its anticancer effects.
- Redox Reactions : The sulfanyl group can participate in redox reactions, influencing cellular redox balance and contributing to its antimicrobial properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 25 |
| S. aureus | 11 |
| P. aeruginosa | 34 |
These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria .
Anticancer Properties
The anticancer potential of this compound has also been explored. In vitro studies have shown that it possesses cytotoxic effects against several cancer cell lines. For instance:
- HCT-116 Cell Line : IC50 = 1.9 µg/mL
- MCF-7 Cell Line : IC50 = 2.3 µg/mL
These values indicate that this compound is more potent than the reference drug doxorubicin (IC50 = 3.23 µg/mL) in inhibiting cancer cell proliferation .
Case Studies and Research Findings
- Antibacterial Studies : A series of derivatives based on the structure of this compound were synthesized and evaluated for their antibacterial efficacy. Some derivatives exhibited significant activity, indicating the potential for developing new antibacterial agents from this scaffold .
- Anticancer Studies : The compound's ability to induce apoptosis in cancer cells was investigated, revealing that it could trigger cellular pathways leading to programmed cell death, further supporting its use as a potential anticancer agent .
- Biofilm Dispersal Activity : Recent studies have highlighted the compound's ability to disrupt biofilms formed by pathogenic bacteria such as methicillin-resistant Staphylococcus aureus (MRSA), which is critical in treating persistent infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
